molecular formula C12H17Cl2N3 B1419212 [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride CAS No. 93668-45-2

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

Cat. No.: B1419212
CAS No.: 93668-45-2
M. Wt: 274.19 g/mol
InChI Key: AFTAITRPVMYQRQ-UHFFFAOYSA-N
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Description

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.19 g/mol . This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The imidazole ring is substituted at the 2-position with a phenyl group and at the 1-position with a propylamine chain. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with metal ions, which can influence enzyme activity. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in changes in the expression levels of genes involved in cellular metabolism, growth, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the levels of key metabolites by modulating enzyme activity and gene expression, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.

    Substitution with Phenyl Group: The phenyl group is introduced at the 2-position of the imidazole ring through electrophilic aromatic substitution reactions.

    Attachment of Propylamine Chain: The propylamine chain is attached to the 1-position of the imidazole ring through nucleophilic substitution reactions.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where the phenyl group or the propylamine chain is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed:

    Imidazole N-oxides: Formed through oxidation reactions.

    Dihydroimidazole Derivatives: Formed through reduction reactions.

    Substituted Imidazole Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to stabilize transition states.

    Synthesis of Complex Molecules: It is used as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Binding Studies: It is used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in the body.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

    Agriculture: It is studied for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

  • [2-Phenyl-1H-imidazol-1-yl]methanamine
  • [2-Phenyl-1H-imidazol-1-yl]ethanamine
  • [2-Phenyl-1H-imidazol-1-yl]butanamine

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the imidazole ring. [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride has a propylamine chain, while the similar compounds have methanamine, ethanamine, or butanamine chains.
  • Chemical Properties: The length of the alkyl chain affects the compound’s solubility, reactivity, and binding affinity to molecular targets.
  • Biological Activity: The differences in alkyl chain length can influence the compound’s biological activity, including its potency and selectivity as an enzyme inhibitor or receptor modulator.

Properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTAITRPVMYQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662985
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93668-45-2
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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